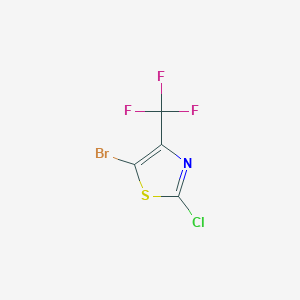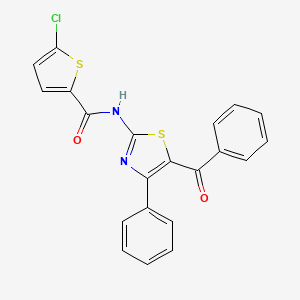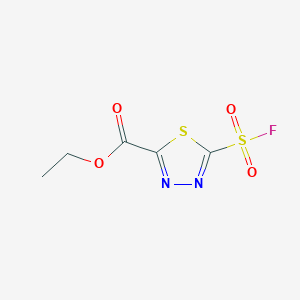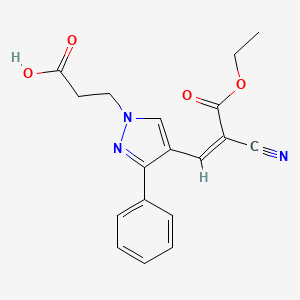
5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound that contains bromine, chlorine, and trifluoromethyl groups attached to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole typically involves the reaction of 2-chloro-4-(trifluoromethyl)-1,3-thiazole with bromine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum trichloride. The reaction is typically conducted at low temperatures to ensure the selective bromination of the thiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反応の分析
Types of Reactions
5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF).
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of catalysts like iron(III) chloride.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted thiazoles depending on the nucleophile or electrophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidines.
科学的研究の応用
5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用機序
The mechanism of action of 5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
- 5-Bromo-2-chloro-4-(trifluoromethyl)benzene
- 5-Bromo-2-chloro-4-(trifluoromethyl)thiophene
Uniqueness
5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds
特性
IUPAC Name |
5-bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BrClF3NS/c5-2-1(4(7,8)9)10-3(6)11-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLXNMHYGVZKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Cl)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BrClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289049-22-4 |
Source


|
| Record name | 5-bromo-2-chloro-4-(trifluoromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-chloro-2-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2866995.png)
![2-Chloro-N-[(4-methylmorpholin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2866996.png)
![2-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2866997.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2866998.png)
![2-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2866999.png)

![Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate](/img/structure/B2867007.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2867008.png)
![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2867011.png)

![n-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide](/img/structure/B2867014.png)


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2867017.png)
